molecular formula C13H21N5O4S B6754613 N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide

N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide

Cat. No.: B6754613
M. Wt: 343.40 g/mol
InChI Key: CFNITGGDQNRHNC-UHFFFAOYSA-N
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Description

N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, an imidazole ring, and a sulfonamide group, making it a versatile molecule for diverse applications.

Properties

IUPAC Name

N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4S/c1-9-15-13(8-17(9)3)23(21,22)14-5-4-12(20)16-11-6-18(7-11)10(2)19/h8,11,14H,4-7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNITGGDQNRHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCC(=O)NC2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Introduction of the Acetyl Group: Acetylation of the azetidine ring is achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Synthesis of the Imidazole Ring: The imidazole ring is synthesized separately through condensation reactions involving aldehydes and amines.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base.

    Coupling Reaction: Finally, the azetidine and imidazole derivatives are coupled through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or imidazole derivatives.

Scientific Research Applications

N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their function.

    Pathways Involved: The compound may inhibit or activate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]butanamide
  • N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]pentanamide

Uniqueness

N-(1-acetylazetidin-3-yl)-3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

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